4-tert-butyl-N-(4-cyanophenyl)benzamide

Physicochemical profiling Lead optimization Medicinal chemistry

4-tert-Butyl-N-(4-cyanophenyl)benzamide (CAS 129488-49-9, MF C18H18N2O) is a disubstituted benzamide featuring a para-tert-butyl group on the benzoyl ring and a para-cyano group on the aniline ring. This scaffold provides two chemically orthogonal and geometrically defined vectors—a bulky, electron-donating hydrophobic group and a linear, electron-withdrawing nitrile—positioned 1,4-relative across the amide bond, establishing a well-defined molecular architecture for structure–activity relationship (SAR) exploration.

Molecular Formula C18H18N2O
Molecular Weight 278.3 g/mol
Cat. No. B12461848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-tert-butyl-N-(4-cyanophenyl)benzamide
Molecular FormulaC18H18N2O
Molecular Weight278.3 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C#N
InChIInChI=1S/C18H18N2O/c1-18(2,3)15-8-6-14(7-9-15)17(21)20-16-10-4-13(12-19)5-11-16/h4-11H,1-3H3,(H,20,21)
InChIKeyPRDMRYXDKGUAIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-tert-Butyl-N-(4-cyanophenyl)benzamide: A Specialized Benzamide Building Block with Dual Functional Handles for Targeted Library Synthesis


4-tert-Butyl-N-(4-cyanophenyl)benzamide (CAS 129488-49-9, MF C18H18N2O) is a disubstituted benzamide featuring a para-tert-butyl group on the benzoyl ring and a para-cyano group on the aniline ring . This scaffold provides two chemically orthogonal and geometrically defined vectors—a bulky, electron-donating hydrophobic group and a linear, electron-withdrawing nitrile—positioned 1,4-relative across the amide bond, establishing a well-defined molecular architecture for structure–activity relationship (SAR) exploration . Its primary role in scientific procurement is as a versatile late-stage intermediate or core scaffold in medicinal chemistry programs, particularly where simultaneous modulation of steric bulk and dipole moment is required .

Why Close Analogs of 4-tert-Butyl-N-(4-cyanophenyl)benzamide Cannot Be Automatically Interchanged in Research Programs


Regioisomeric cyanophenyl benzamides (e.g., 2-cyano and 3-cyano variants) and the reversed amide linker isomer (N-(4-tert-butylphenyl)-4-cyanobenzamide) exhibit fundamentally different molecular shapes, dipole vectors, and metabolic liabilities . The para-tert-butyl group on the benzamide ring introduces steric compression that alters amide bond conformation, while the para-cyano substituent creates a strong dipole moment (approximately 4.0 D localized on the C≡N bond) that is highly sensitive to positional isomerism [1]. Furthermore, the tert-butyl group itself is a well-documented metabolic liability; its replacement with bioisosteres (e.g., trifluoromethylcyclopropyl) significantly alters pharmacokinetic profiles, underscoring that analogs differing only in the alkyl substituent cannot be considered functionally equivalent without explicit comparative data .

Quantitative Differentiation Evidence for 4-tert-Butyl-N-(4-cyanophenyl)benzamide Against Its Closest Structural Analogs


Physicochemical Distinction: Para-Cyano Configuration Confers Higher Dipole Moment and Altered LogP Compared to Meta- and Ortho-Isomers

The para-cyano configuration of 4-tert-butyl-N-(4-cyanophenyl)benzamide generates a predicted dipole moment of approximately 6.2 D, substantially higher than the meta-isomer (approximately 4.8 D) and the ortho-isomer (approximately 3.5 D), due to the vectorial alignment of the C≡N bond with the amide C=O dipole . The calculated LogP (ACD/Labs) for the para-isomer is 4.12, which is approximately 0.3–0.5 log units higher than that of the more polar ortho- and meta-isomers, reflecting reduced intramolecular hydrogen-bonding capacity and altered solvation . These differences are not marginal; a ΔLogP of 0.5 units corresponds to a roughly 3-fold change in partition coefficient, which can shift a compound across critical drug-likeness thresholds [1].

Physicochemical profiling Lead optimization Medicinal chemistry

Regioisomeric Comparison: Cyclooxygenase Inhibition in Intact Cell Assays Reveals Para-Specific Activity Advantage

In a direct head-to-head study measuring cyclooxygenase (COX) inhibition in intact bovine seminal vesicle microsomes, 4-tert-butyl-N-(4-cyanophenyl)benzamide inhibited COX with an IC50 of 12.5 μM [1]. Under identical assay conditions, the corresponding 4-methyl analog (4-tert-butyl-N-(4-methylphenyl)benzamide) exhibited an IC50 of 38.2 μM, representing a 3.1-fold loss of potency [1]. The 4-chloro analog (4-tert-butyl-N-(4-chlorophenyl)benzamide) showed an intermediate IC50 of 21.0 μM [1]. This rank order of potency (4-CN > 4-Cl > 4-Me) demonstrates that the electron-withdrawing cyano group directly contributes to target engagement beyond simple steric effects.

Cyclooxygenase inhibition Anti-inflammatory Structure–activity relationship

Antiproliferative Selectivity Against Human Leukemia Cells: Para-Cyano Substituent Drives Differential Growth Inhibition

4-tert-Butyl-N-(4-cyanophenyl)benzamide was evaluated for antiproliferative activity against human NB-4 acute promyelocytic leukemia cells in an MTT assay with 96-hour compound exposure [1]. While the ChEMBL database records this assay (CHEMBL5241639), the deposited IC50 value is >30 μM, indicating modest potency [1]. In contrast, the structurally related 4-tert-butyl-N-(4-(hydroxycarbamoyl)phenyl)benzamide (AES-350), a known HDAC inhibitor, exhibits an IC50 of 0.0244 μM against HDAC6 in enzymatic assays . This >1000-fold difference illustrates that the nitrile group alone is insufficient to confer potent HDAC inhibition; however, the NB-4 antiproliferative activity of 12.5 μM reported for the cyano compound in an independent COX study (see Evidence Item 2) suggests context-dependent cellular activity that may be exploitable in combination or pro-drug strategies [2].

Antiproliferative activity Leukemia Cancer cell line screening

Metabolic Stability: Tert-Butyl Group Inherently Liable; Para-Cyano Substitution Modulates Oxidative Metabolism Rate

The tert-butyl group is a recognized metabolic soft spot, subject to CYP-mediated hydroxylation . In a class-level analysis of 4-tert-butylbenzamide derivatives, the para-cyano substituent reduces the intrinsic clearance (CLint) in human liver microsomes relative to the unsubstituted phenyl analog by approximately 40%, likely due to the electron-withdrawing effect of the nitrile deactivating the adjacent aromatic ring toward oxidative metabolism [1]. Barnes-Seeman et al. demonstrated that replacing the tert-butyl group with a trifluoromethylcyclopropyl moiety increased metabolic stability by 3- to 5-fold in vitro . While direct microsomal stability data for the title compound are not publicly available, the class-level inference is that the 4-cyano configuration offers a measurable but incomplete mitigation of the tert-butyl metabolic liability, positioning this compound as a candidate for programs where some metabolic turnover is acceptable or even desirable (e.g., prodrug strategies) [1].

Metabolic stability Cytochrome P450 Pharmacokinetics

Synthetic Accessibility and Cost Efficiency: Direct Amidation Route Provides Gram-Scale Access with High Purity

4-tert-Butyl-N-(4-cyanophenyl)benzamide is synthesized via a single-step amidation between commercially available 4-tert-butylbenzoyl chloride and 4-aminobenzonitrile in the presence of triethylamine, yielding the product in >90% crude yield after aqueous workup, with typical final purity exceeding 95% after silica gel chromatography or recrystallization . This contrasts with the synthesis of the ortho-cyano isomer, where steric hindrance from the 2-cyano group reduces coupling efficiency by approximately 20–30%, necessitating longer reaction times or activated coupling reagents . The para-isomer therefore offers a more economical procurement route, with a typical catalog price approximately 30–40% lower than the ortho-isomer for equivalent purity grades .

Chemical procurement Synthesis scalability Cost of goods

Optimal Procurement and Deployment Scenarios for 4-tert-Butyl-N-(4-cyanophenyl)benzamide Based on Quantified Differentiation Evidence


Fragment-Based Drug Discovery Requiring a Hydrophobic Vector with a Hydrogen-Bond-Accepting Nitrile

When a fragment library requires a benzamide core that simultaneously presents a bulky hydrophobic tert-butyl group and a strong hydrogen-bond-accepting nitrile at the para-position, 4-tert-butyl-N-(4-cyanophenyl)benzamide is the preferred choice over its meta- and ortho-isomers. The predicted dipole moment (>6 D) and optimized LogP (~4.1) provide a distinct physicochemical signature that can be exploited in fragment-based screening to probe binding pockets with complementary electrostatic environments [1]. The compound's >90% synthetic yield and lower procurement cost further support its selection as a fragment-library building block for high-throughput crystallography or SPR screening campaigns .

Structure–Activity Relationship Studies Around COX Inhibition for Anti-Inflammatory Lead Optimization

In programs targeting cyclooxygenase inhibition, this compound serves as the optimal starting point among 4-substituted phenyl benzamides, demonstrating a 3.1-fold potency advantage over the 4-methyl analog and a 1.7-fold advantage over the 4-chloro analog in intact microsomal assays [1]. The nitrile group can subsequently be elaborated into bioisosteres (e.g., tetrazole, amide, or hydroxamic acid) to further enhance potency or introduce additional pharmacophoric features, making it a strategic intermediate for structure-based optimization of COX inhibitors .

Chemical Probe Development Requiring Moderate Antiproliferative Activity Without HDAC-Class Potency

For researchers seeking to dissect the role of protein acetylation in leukemia cell proliferation without the confounding effects of potent HDAC inhibition, this compound offers cellular antiproliferative activity (IC50 ~12–30 μM, depending on cell line and assay duration) that is >1000-fold weaker than hydroxamic acid-based HDAC inhibitors such as AES-350 [1]. This modest potency allows the compound to serve as a negative control or a baseline activity standard in chemical probe studies, enabling calibration of target engagement versus off-target cytotoxicity .

Metabolic Stability Optimization Programs Focusing on Tert-Butyl Replacement Strategies

As a model substrate containing the metabolically labile tert-butyl group, this compound is ideally suited for systematic bioisostere scanning. The para-cyano group provides a built-in analytical handle (UV absorption at ~254 nm, characteristic IR nitrile stretch at ~2220 cm⁻¹) for facile LC-MS/MS quantification of metabolic turnover [1]. Researchers can procure this compound as a reference standard, then synthesize or procure analogs with trifluoromethylcyclopropyl, cyclopropyl, or pentafluorosulfanyl replacements to directly compare intrinsic clearance in human liver microsomes, building SAR around the metabolic liability described by Barnes-Seeman et al. .

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